

# **Application Notes and Protocols for Protein Labeling with endo-BCN-NHS Carbonate**

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Compound of Interest		
Compound Name:	endo-BCN-NHS carbonate	
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## Introduction

The site-specific modification of proteins is a cornerstone of modern biotechnology, enabling the development of antibody-drug conjugates (ADCs), advanced imaging probes, and novel therapeutic modalities. The **endo-BCN-NHS carbonate** is a heterobifunctional linker that facilitates a two-stage bioconjugation strategy.[1] Initially, the N-hydroxysuccinimide (NHS) carbonate reacts with primary amines, such as the ε-amino group of lysine residues and the N-terminus of proteins, to form a stable carbamate bond.[1][2] This reaction introduces a bicyclo[6.1.0]nonyne (BCN) moiety onto the protein surface. BCN is a strained alkyne that can subsequently undergo a highly efficient and specific copper-free click chemistry reaction, known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), with azide-containing molecules.[2] This bioorthogonal approach allows for the precise attachment of a wide range of functionalities to proteins under mild, physiological conditions.

# **Chemical Reaction Pathway**

The protein labeling process using **endo-BCN-NHS carbonate** involves two key chemical transformations:

• Amine Modification: The NHS carbonate group of the linker reacts with primary amines on the protein surface via nucleophilic acyl substitution. This reaction is pH-dependent, with



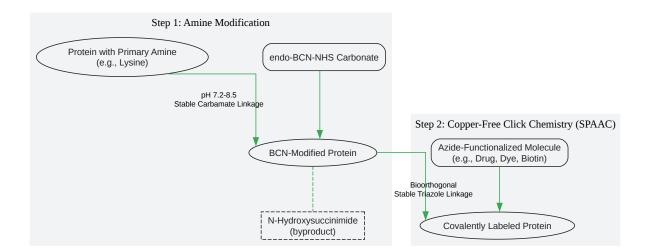




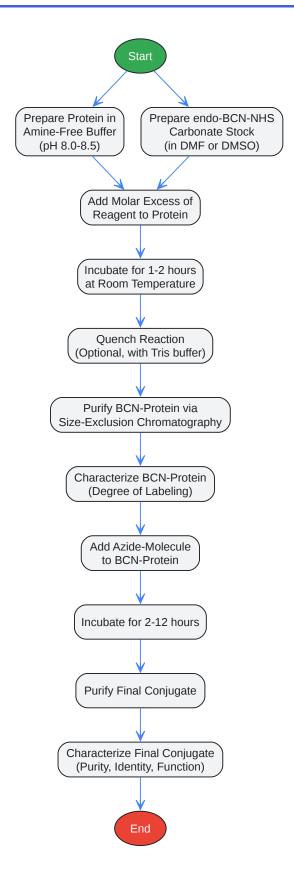
optimal rates typically observed between pH 7.2 and 8.5. The reaction results in the formation of a stable carbamate linkage and the release of N-hydroxysuccinimide.

 Copper-Free Click Chemistry (SPAAC): The BCN-modified protein can then be reacted with any azide-functionalized molecule of interest. The inherent ring strain of the BCN group drives a [3+2] cycloaddition with the azide, forming a stable triazole linkage without the need for a cytotoxic copper catalyst.









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### References

- 1. endo-BCN-NHS carbonate | CAS: 1426827-79-3 | AxisPharm [axispharm.com]
- 2. medchemexpress.com [medchemexpress.com]
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